molecular formula C20H21NO4S B2851992 N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034414-58-7

N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2851992
CAS RN: 2034414-58-7
M. Wt: 371.45
InChI Key: OKZQDXWLSCIFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” is a complex organic molecule that contains a furan ring, a benzyl group, a methoxy group, and a benzenesulfonamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Benzenesulfonamide is a functional group consisting of a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The furan ring, for example, is known to participate in various reactions, including electrophilic substitution and cycloaddition . The benzenesulfonamide group could also be involved in a range of reactions .

Scientific Research Applications

Photodynamic Therapy Potential

A study focusing on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds related to N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, highlights their application in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT due to their effective mechanism in generating reactive oxygen species when exposed to light (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiangiogenic Activity

Novel 3-arylaminobenzofuran derivatives, structurally related to the chemical , have been evaluated for their anticancer and antiangiogenic activities. One such compound demonstrated potent anticancer properties at nanomolar concentrations, effectively binding to the colchicine site of tubulin, inducing apoptosis, and showcasing potent vascular disrupting properties in vitro and in vivo. This indicates a promising direction for the development of anticancer agents based on modifications of the benzenesulfonamide scaffold (Romagnoli et al., 2015).

Crystal Structure Insights

Research on isomorphous benzenesulfonamide crystal structures, including derivatives similar to N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, contributes to understanding the molecular interactions and stability of such compounds. The crystal packing is mainly governed by intermolecular C-H...O and C-H...π interactions, offering insights into the solid-state behavior of these molecules and their potential modifications for improved pharmaceutical properties (Bats, Frost, & Hashmi, 2001).

Antimicrobial Activity

Benzenesulfonamide derivatives have also been explored for their antimicrobial properties. A series incorporating the 1,3,4-oxadiazole moiety demonstrated significant in vitro anti–HIV and antifungal activities. This suggests the potential of N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide derivatives for further development as antimicrobial agents, highlighting the versatility of the benzenesulfonamide scaffold in the design of novel therapeutics (Zareef et al., 2007).

Enzyme Inhibition for Therapeutic Applications

The synthesis and biological evaluation of benzenesulfonamide derivatives focusing on their role as enzyme inhibitors underscore their therapeutic potential. Specifically, compounds bearing the benzenesulfonamide moiety have been assessed for their inhibitory activity against enzymes of clinical interest, such as acetylcholinesterase, suggesting applications in the treatment of conditions like Alzheimer's disease. This area of research offers a promising avenue for the development of new therapeutic agents based on benzenesulfonamide derivatives (Abbasi et al., 2018).

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-14-10-19(24-3)20(11-15(14)2)26(22,23)21-12-16-4-6-17(7-5-16)18-8-9-25-13-18/h4-11,13,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZQDXWLSCIFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(furan-3-yl)benzyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.